iRGD vs CRGDC: Quantitative Tumor Tissue Penetration and Spreading Area Comparison
In a direct head-to-head comparison using fluorescence-labeled peptides in tumor-bearing mice, iRGD demonstrated substantially greater tumor tissue spreading than the conventional RGD cyclic peptide CRGDC [1]. Fluorescence microscopy quantification of the homing area revealed that iRGD spreads within tumor tissue far more efficiently than CRGDC, with iRGD penetrating deep into the extravascular tumor parenchyma while CRGDC remained largely confined to tumor blood vessels [1].
| Evidence Dimension | Tumor tissue spreading area (quantified fluorescence homing area) |
|---|---|
| Target Compound Data | Extensive extravascular parenchymal distribution; quantified area significantly larger |
| Comparator Or Baseline | CRGDC cyclic peptide: predominantly confined to tumor blood vessels with minimal extravascular spread |
| Quantified Difference | iRGD homes to and spreads within tumor tissue far more efficiently than CRGDC (Figure 2C, direct quantification of peptide homing area) |
| Conditions | In vivo fluorescence imaging in tumor-bearing mice; intravenous injection of fluorescently labeled peptides |
Why This Matters
This differentiation determines whether a peptide delivery system merely decorates tumor vessels (CRGDC) or achieves actual drug distribution throughout the tumor mass (iRGD), directly impacting therapeutic penetration depth.
- [1] Sugahara KN, Teesalu T, Karmali PP, Kotamraju VR, Agemy L, Girard OM, Hanahan D, Mattrey RF, Ruoslahti E. Tissue-penetrating delivery of compounds and nanoparticles into tumors. Cancer Cell. 2009;16(6):510-520. View Source
